{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is an organosilicon compound that features a unique structure with both phenyl and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents include toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst addition and temperature control would be essential to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Silanols
Reduction: Silanes
Substitution: Alkylated or acylated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various organic transformations.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and water repellency. These materials find applications in sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane in chemical reactions typically involves the activation of the silicon-hydrogen bond. This activation can occur through coordination with a transition metal catalyst, leading to the formation of reactive intermediates that facilitate various transformations.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Phenyltrimethylsilane: Similar structure but lacks the dimethyl(2-methylbut-3-en-1-yl) group.
Dimethylphenylsilane: Similar but lacks the additional phenyl group.
Uniqueness
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is unique due to its combination of phenyl and dimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
Properties
CAS No. |
61211-94-7 |
---|---|
Molecular Formula |
C21H30Si2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
[2-[dimethyl(2-methylbut-3-enyl)silyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C21H30Si2/c1-7-18(2)17-22(3,4)20-15-11-12-16-21(20)23(5,6)19-13-9-8-10-14-19/h7-16,18H,1,17H2,2-6H3 |
InChI Key |
YDIKGMGQWZIAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.